

4-MBC-d4 physical characteristics and solubility

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Compound of Interest

Compound Name: 4-Methylbenzylidene camphor-d4

Cat. No.: B580917

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An In-depth Technical Guide on the Physical Characteristics and Solubility of 4-MBC-d4

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its application in experimental and developmental pipelines. This guide provides a comprehensive overview of the physical characteristics and solubility profile of **4-Methylbenzylidene camphor-d4** (4-MBC-d4), a deuterated analog of the UV filter 4-Methylbenzylidene camphor (4-MBC).

Physical Characteristics

4-MBC-d4 is a stable, isotopically labeled form of 4-MBC, where four hydrogen atoms on the phenyl group have been replaced with deuterium. This labeling is particularly useful in metabolic and pharmacokinetic studies, allowing for its differentiation from the unlabeled form.

The physical properties of 4-MBC-d4 are summarized in the table below. It is important to note that while some data is directly available for the deuterated compound, other parameters are inferred from the well-characterized non-deuterated form, 4-MBC, due to their high structural similarity.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ D ₄ O	[1] [2]
Molecular Weight	258.39 g/mol	[1] [2]
Appearance	White to off-white solid/crystalline powder	[1] [3]
Melting Point	66-70 °C (for 4-MBC)	[4] [5]
Boiling Point	~357 °C (for 4-MBC)	[6]
Purity	≥99% (for isotopically labelled internal standards)	[7]

Solubility Profile

The solubility of a compound is a critical factor in designing in vitro and in vivo experiments. 4-MBC-d4, much like its non-deuterated counterpart, exhibits good solubility in common organic solvents and is sparingly soluble in aqueous solutions.

The following table outlines the solubility of both 4-MBC-d4 and 4-MBC in various solvents. The data for 4-MBC is included to provide a broader context for solubility, as it is more extensively reported.

Solvent	4-MBC-d4 Solubility	4-MBC Solubility	Source
DMSO	25 mg/mL (with sonication)	~20-100 mg/mL	[8] [9] [10] [11]
Ethanol	Not explicitly reported	~20-50 mg/mL	[8] [11] [12]
Dimethylformamide (DMF)	Not explicitly reported	30 mg/mL	[11]
Water	Not explicitly reported	Practically insoluble (<0.1 mg/mL)	[4] [6] [9]
Ethanol:PBS (1:2, pH 7.2)	Not explicitly reported	~0.3 mg/mL	[8]

Experimental Protocols

Methodology for Solubility Determination (Shake-Flask Method)

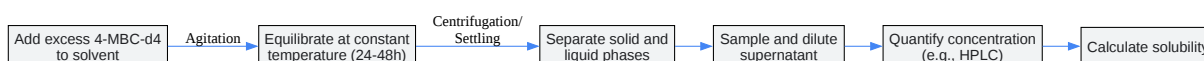
The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

- **Preparation of Supersaturated Solution:** An excess amount of 4-MBC-d4 is added to a known volume of the solvent in a sealed, clear container (e.g., a glass vial).
- **Equilibration:** The mixture is agitated at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker or rotator is used for this purpose.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.
- **Sampling and Dilution:** A precise volume of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

- Quantification: The concentration of 4-MBC-d4 in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the sequential steps of the shake-flask method for determining solubility.



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Workflow for determining the solubility of a compound.

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